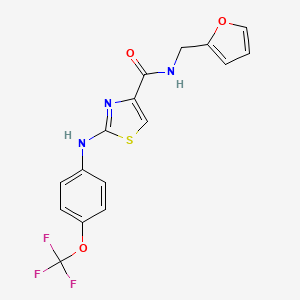
N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12F3N3O3S and its molecular weight is 383.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole core, which is known for its pharmacological versatility. The presence of a furan moiety and a trifluoromethoxy substituent enhances its biological profile. The general structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated promising cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against HeLa Cells : A study evaluated the cytotoxicity of thiazole derivatives, reporting IC50 values indicating significant activity against HeLa cells. For example, one derivative showed an IC50 of 1.61 µg/mL, suggesting strong anticancer potential .
- Structure-Activity Relationship (SAR) : Analysis indicated that modifications at specific positions on the thiazole ring significantly affect anticancer activity. The introduction of electron-donating groups (like methyl or methoxy) on the phenyl ring was found to enhance activity .
- Comparative Analysis : The compound was compared with standard anticancer agents like doxorubicin and 5-fluorouracil, with some derivatives exhibiting higher selectivity towards cancer cells while being less toxic to normal cells .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties.
Data Table: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 18 | |
| N-(furan-2-ylmethyl)-... | Pseudomonas aeruginosa | 20 |
This table summarizes findings that indicate the compound's effectiveness against various microbial strains, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have been documented through various assays.
Research Findings
- In Vivo Studies : Animal models have shown that certain thiazole derivatives significantly reduce inflammation markers when administered in controlled doses. One study reported a reduction in edema in paw models by up to 50% compared to controls .
- Mechanism of Action : Docking studies suggest that these compounds inhibit specific inflammatory pathways by interacting with key proteins involved in inflammation response, thereby reducing overall inflammatory activity .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15-22-13(9-26-15)14(23)20-8-12-2-1-7-24-12/h1-7,9H,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGCQSWRADXWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














